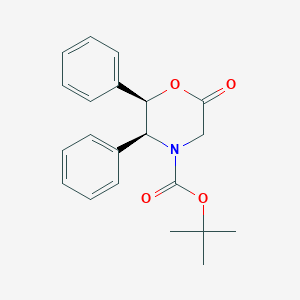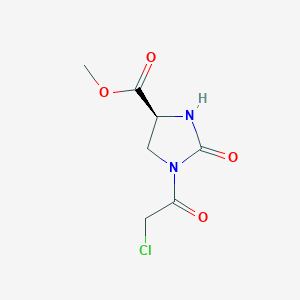
4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) is a chemical compound with the molecular formula C8H11ClN2O3. This compound is also known as S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate or S-MCAIC. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in scientific research due to its unique properties.
Mechanism Of Action
S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate works by inhibiting the activity of DPP-IV. This enzyme is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting the activity of DPP-IV, S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate increases the levels of GLP-1 and GIP in the bloodstream. This leads to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects
S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate has been shown to have anti-cancer properties.
Advantages And Limitations For Lab Experiments
One of the advantages of S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate is its potency as a DPP-IV inhibitor. This makes it a valuable tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, one limitation of S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate is its solubility in water. This can make it difficult to use in certain experimental conditions.
Future Directions
There are a number of future directions for research on S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate. One area of interest is the development of more potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes. Another area of interest is the development of S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate as a potential anti-inflammatory or anti-cancer agent. Finally, there is interest in understanding the role of DPP-IV in other physiological processes, such as immune function and cardiovascular health.
Synthesis Methods
The synthesis of S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate can be achieved through a two-step process. The first step involves the reaction of glycine methyl ester hydrochloride with chloroacetyl chloride in the presence of triethylamine. This reaction produces N-(Chloroacetyl) glycine methyl ester. The second step involves the reaction of N-(Chloroacetyl) glycine methyl ester with hydrazine hydrate in the presence of acetic acid. This reaction produces S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate.
Scientific Research Applications
S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate is widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate has also been shown to have anti-inflammatory and anti-cancer properties.
properties
CAS RN |
177553-35-4 |
|---|---|
Product Name |
4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) |
Molecular Formula |
C7H9ClN2O4 |
Molecular Weight |
220.61 g/mol |
IUPAC Name |
methyl (4S)-1-(2-chloroacetyl)-2-oxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C7H9ClN2O4/c1-14-6(12)4-3-10(5(11)2-8)7(13)9-4/h4H,2-3H2,1H3,(H,9,13)/t4-/m0/s1 |
InChI Key |
IWFLJOUTFMQRAP-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C(=O)N1)C(=O)CCl |
SMILES |
COC(=O)C1CN(C(=O)N1)C(=O)CCl |
Canonical SMILES |
COC(=O)C1CN(C(=O)N1)C(=O)CCl |
synonyms |
4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)
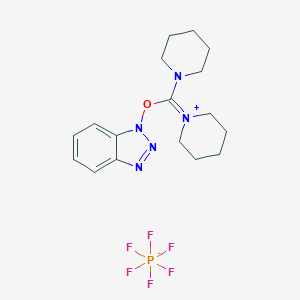
![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)
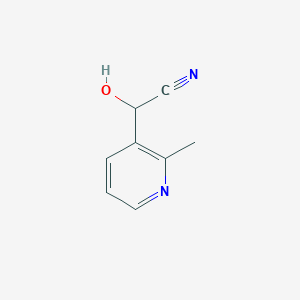
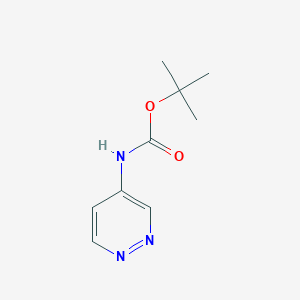
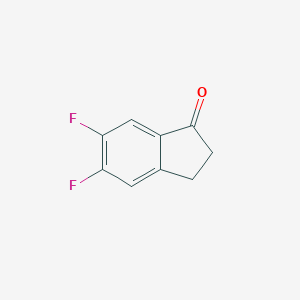
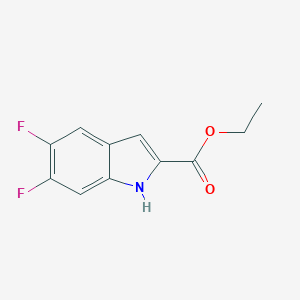
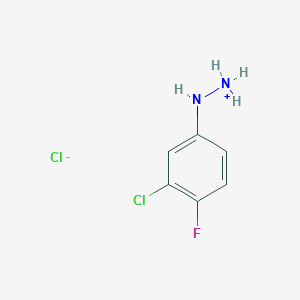
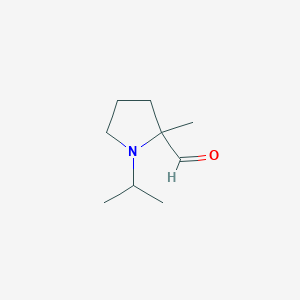
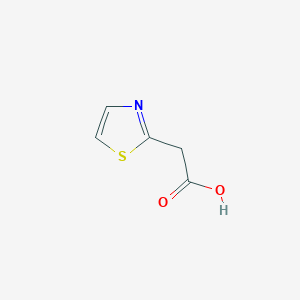
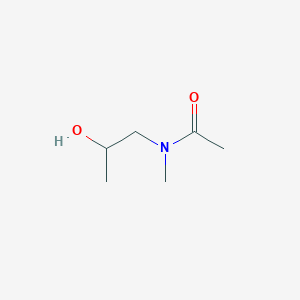
![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
